

In Vitro Profile of Velmupressin: A Technical Guide

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Compound of Interest		
Compound Name:	Velmupressin	
Cat. No.:	B612726	Get Quote

Introduction

Velmupressin, chemically described as c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-d-Arg-NEt2, is a synthetic peptidic compound identified as a potent and selective agonist for the vasopressin V2 receptor (V2R).[1][2] As a short-acting agent, its primary mechanism involves the activation of V2 receptors, which are G-protein coupled receptors (GPCRs) crucial in regulating water homeostasis in the body.[1][2][3][4] This technical guide provides a comprehensive overview of the in vitro studies of **Velmupressin**, detailing its receptor activation, signaling pathways, and the experimental protocols used for its characterization.

Data Presentation: Receptor Potency

The potency of **Velmupressin** has been quantified through cell-based assays measuring its half-maximal effective concentration (EC50). These studies highlight its high affinity for both human and rat V2 receptors.

Compound	Target Receptor	EC50 (nM)	Reference
Velmupressin	Human V2 Receptor (hV2R)	0.07	[1][2]
Velmupressin	Rat V2 Receptor (rV2R)	0.02	[1][2]



Mechanism of Action and Signaling Pathway

Velmupressin exerts its effects by binding to and activating the vasopressin V2 receptor, a member of the GPCR family predominantly expressed on the basolateral membrane of the renal collecting duct principal cells.[5][6] Upon agonist binding, the V2R undergoes a conformational change, leading to the activation of the heterotrimeric G protein, Gs.

The activated Gs protein stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[6] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA).[7] PKA then phosphorylates various downstream targets, most notably the aquaporin-2 (AQP2) water channels. This phosphorylation promotes the translocation of AQP2-containing vesicles to the apical membrane of the collecting duct cells, increasing water reabsorption from the filtrate back into the circulation.[3][6][7]



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Velmupressin V2 Receptor Signaling Pathway.

Experimental Protocols

The in vitro characterization of **Velmupressin** relies on specific assays to determine its binding affinity, potency, and functional activity at the V2 receptor.

Radioligand Binding Assay (Competitive)

This assay quantifies the affinity of **Velmupressin** for the V2 receptor by measuring its ability to displace a known radiolabeled ligand.

Methodology:

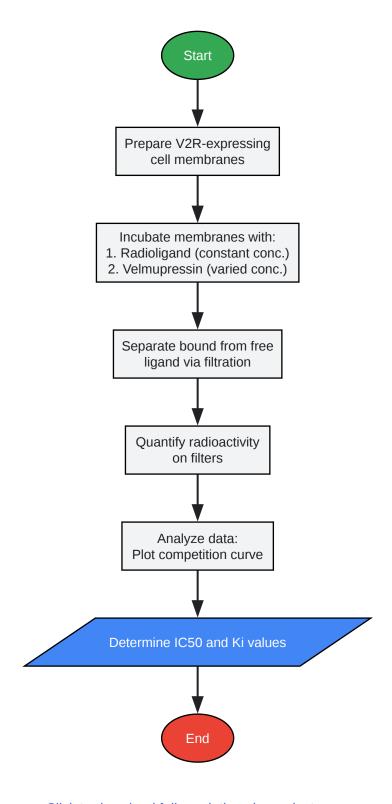
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- Membrane Preparation: Membranes are prepared from cells or tissues expressing the V2 receptor (e.g., rat liver or kidney medulla).[8]
- Incubation: A constant concentration of a specific V2 receptor radioligand (e.g., [3H]-Arginine Vasopressin) is incubated with the membrane preparation.
- Competition: Increasing concentrations of unlabeled Velmupressin are added to the incubation mixture. Velmupressin competes with the radioligand for binding to the V2 receptors.
- Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand, typically by rapid filtration through glass fiber filters.
- Quantification: The radioactivity retained on the filters, corresponding to the amount of bound radioligand, is measured using a scintillation counter.
- Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of Velmupressin. The IC50 (concentration of Velmupressin that inhibits 50% of specific radioligand binding) is determined, from which the inhibition constant (Ki) can be calculated.





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Workflow for a competitive radioligand binding assay.

Cell-Based Functional Assay (cAMP Measurement)



This assay measures the functional consequence of V2 receptor activation by quantifying the production of the second messenger, cAMP.

Methodology:

- Cell Culture: A suitable cell line (e.g., HEK293) is engineered to stably express the human V2 receptor (hV2R).[9]
- Cell Plating: The cells are seeded into multi-well plates and grown to an appropriate confluency.
- Stimulation: The cells are treated with varying concentrations of **Velmupressin** for a defined period in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
- Cell Lysis: Following stimulation, the cells are lysed to release intracellular contents, including cAMP.
- cAMP Quantification: The concentration of cAMP in the cell lysate is measured. This is commonly done using competitive immunoassays (e.g., ELISA) or biosensor-based systems that generate a luminescent or fluorescent signal proportional to the cAMP concentration.[9]
- Data Analysis: A dose-response curve is generated by plotting the cAMP signal against the log concentration of Velmupressin. The EC50 value, representing the concentration of Velmupressin that produces 50% of the maximal response, is calculated from this curve.

Binding Affinity and Selectivity

The low nanomolar EC50 values for **Velmupressin** indicate its high binding affinity and potency at the V2 receptor.[1][2] While specific Ki values from competitive binding assays are not publicly detailed, the potent functional response is a direct consequence of high-affinity binding. The term "selective" implies that **Velmupressin** has a significantly higher affinity for the V2 receptor compared to other vasopressin receptor subtypes, such as the V1a and V1b receptors.[1] This selectivity is crucial for minimizing off-target effects, such as the vasoconstrictive actions mediated by V1a receptors.[5][10]



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